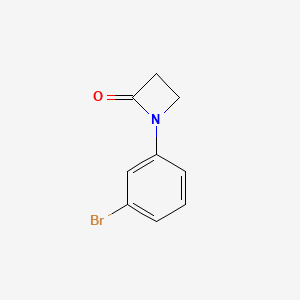

1-(3-Bromophenyl)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-2-1-3-8(6-7)11-5-4-9(11)12/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBBPRFERILTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857267 | |

| Record name | 1-(3-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38560-28-0 | |

| Record name | 1-(3-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: A Multi-Technique Spectroscopic Elucidation of 1-(3-Bromophenyl)azetidin-2-one

Foreword: The Rationale for Rigorous Characterization

In the landscape of pharmaceutical research and synthetic chemistry, the azetidin-2-one, or β-lactam, core is a privileged scaffold of immense significance.[1][2] Its presence in blockbuster antibiotics like penicillins and cephalosporins underscores the need for precise and unambiguous structural verification of its novel derivatives.[1][2] This guide focuses on 1-(3-Bromophenyl)azetidin-2-one, a model compound that serves as a valuable building block in medicinal chemistry. The introduction of the bromophenyl moiety offers a site for further functionalization, for instance, through cross-coupling reactions, making it a key intermediate in the synthesis of more complex molecules.

This document moves beyond a simple recitation of data. It is designed as a deep dive into the logic of spectroscopic analysis. As researchers and drug developers, our goal is not merely to collect spectra but to interpret them within a self-validating framework. Each technique—NMR, FT-IR, and Mass Spectrometry—provides a unique piece of the structural puzzle. Our expertise lies in assembling these pieces to build an unshakeable confirmation of molecular identity, ensuring the integrity of downstream applications.

Molecular Architecture and Spectroscopic Implications

The structure of this compound presents several key features that will manifest in its spectroscopic signatures:

-

The β-Lactam Ring: A strained, four-membered cyclic amide. This ring strain is the cornerstone of its chemical reactivity and produces highly characteristic signals, particularly the carbonyl (C=O) stretch in the infrared spectrum.

-

The 3-Bromophenyl Substituent: An aromatic system whose electronic properties and substitution pattern dictate the chemical shifts and coupling patterns of the aromatic protons and carbons.

-

Isotopic Signature: The presence of a single bromine atom provides a definitive isotopic pattern in mass spectrometry, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the carbon-hydrogen framework. For azetidin-2-ones, it is indispensable for confirming the integrity of the ring and the substitution pattern.[3]

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: ¹H NMR allows us to "see" the chemically distinct protons in the molecule. The chemical shift (δ) of a proton is governed by its local electronic environment. The protons on the β-lactam ring are particularly informative; their shifts are influenced by the anisotropy of the carbonyl group and the electronegativity of the nitrogen atom.[3][4] Furthermore, spin-spin coupling between adjacent protons provides definitive proof of connectivity.

Predicted Spectral Data: The aromatic region will display signals for four protons, with splitting patterns dictated by their coupling to neighbors. The aliphatic region will show two signals corresponding to the two CH₂ groups of the azetidinone ring. These will appear as triplets due to their adjacent relationship (an A₂B₂ system).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-C4' | 7.35 - 7.45 | t | ~8.0 | Triplet due to coupling with two ortho protons (H-C5' and H-C3' is replaced by Br). |

| H-C2' | 7.65 - 7.75 | t | ~2.0 | Triplet (or narrow multiplet) due to meta coupling to H-C4' and H-C6'. |

| H-C6' | 7.20 - 7.30 | ddd | J ≈ 8.0, 2.0, 1.0 | Complex multiplet due to ortho, meta, and para couplings. |

| H-C5' | 7.45 - 7.55 | ddd | J ≈ 8.0, 2.0, 1.0 | Complex multiplet due to ortho, meta, and para couplings. |

| H-C4 | 3.80 - 3.90 | t | ~5.5 | Downfield shift due to proximity to the electronegative nitrogen atom. Triplet from coupling to C3 protons. |

| H-C3 | 3.15 - 3.25 | t | ~5.5 | Upfield relative to C4 protons. Triplet from coupling to C4 protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition:

-

Acquire the spectrum using standard parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~3 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 16 (adjust for sample concentration)

-

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Causality: While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone. The most diagnostic signal is the carbonyl carbon (C2), which is highly deshielded and appears far downfield (~165-180 ppm) due to the double bond to oxygen and ring strain.[4] The aromatic carbons provide confirmation of the substitution pattern, while the aliphatic carbons confirm the β-lactam ring structure.

Predicted Spectral Data: The spectrum will show 9 distinct carbon signals: one carbonyl, six aromatic (two of which are quaternary), and two aliphatic.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 (C=O) | 165 - 170 | Characteristic downfield shift for a strained amide carbonyl.[4] |

| C1' | 139 - 141 | Quaternary aromatic carbon attached to nitrogen. |

| C3' | 121 - 123 | Quaternary aromatic carbon attached to bromine. |

| C5' | 130 - 132 | Aromatic CH carbon. |

| C4' | 129 - 131 | Aromatic CH carbon. |

| C6' | 122 - 124 | Aromatic CH carbon. |

| C2' | 118 - 120 | Aromatic CH carbon. |

| C4 | 45 - 48 | Aliphatic carbon adjacent to nitrogen. |

| C3 | 40 - 43 | Aliphatic carbon adjacent to the carbonyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: Use the same locked and shimmed conditions as for ¹H NMR.

-

Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence.

-

Pulse Angle: 30-45 degrees

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 512-1024 (more scans are needed due to the low natural abundance of ¹³C).

-

-

Processing:

-

Apply a Fourier transform and phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the CDCl₃ triplet to 77.16 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Its primary diagnostic value for this compound lies in the C=O stretching vibration of the β-lactam ring. Due to significant ring strain, which hinders amide resonance and strengthens the C=O bond, this absorption occurs at an unusually high frequency compared to acyclic or larger-ring amides.[5][6] This is a definitive marker for the presence of the azetidin-2-one core.[5][7]

Predicted Spectral Data:

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 1740 - 1765 | C=O stretch (β-lactam) | Strong, Sharp | Key diagnostic peak. High frequency is due to ring strain. [5][6] |

| 3050 - 3100 | C-H stretch (Aromatic) | Medium | Characteristic of sp² C-H bonds. |

| 2850 - 2960 | C-H stretch (Aliphatic) | Medium | Characteristic of sp³ C-H bonds from the azetidinone ring. |

| 1580 - 1600 | C=C stretch (Aromatic) | Medium-Strong | Indicates the presence of the phenyl ring. |

| 1350 - 1380 | C-N stretch | Medium | Amide-related vibration. |

| 1000 - 1100 | C-Br stretch | Medium | Found in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

-

Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.

-

Acquisition:

-

Co-add 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS): The Definitive Molecular Weight and Formula

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, which is one of the most definitive pieces of evidence for its identity. For halogenated compounds, MS offers an additional layer of confirmation through isotopic patterns. Bromine exists naturally as two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity.[8] This signature is unambiguous proof of the presence of one bromine atom in the molecule or fragment.

Predicted Spectral Data:

-

Molecular Formula: C₉H₈BrNO

-

Monoisotopic Mass: 224.979 g/mol (for ⁷⁹Br)

Table 4: Predicted Mass Spectrometry Fragments (ESI+)

| m/z Value | Ion | Rationale |

|---|---|---|

| 226.0 / 228.0 | [M+H]⁺ | Protonated molecular ion. The characteristic 1:1 doublet confirms the presence of one bromine atom. |

| 184.0 / 186.0 | [M+H - C₂H₂O]⁺ | Loss of ketene (CH₂=C=O) from the β-lactam ring, a common fragmentation pathway for azetidinones.[8][9] |

| 156.0 / 158.0 | [C₆H₄Br]⁺ | Bromophenyl cation fragment. |

| 70.0 | [C₄H₆NO]⁺ | Fragment corresponding to the protonated azetidin-2-one ring after cleavage of the N-C(aryl) bond. |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

LC Method (Optional but recommended for purity):

-

Inject the sample onto a C18 HPLC column.

-

Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation). This separates the compound of interest from any potential impurities.

-

-

MS Instrument Setup:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analyzer: A high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurement.

-

Scan Range: Set the scan range from m/z 50 to 500.

-

-

Acquisition: Acquire data as the sample elutes from the LC column (or via direct infusion if LC is not used).

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

-

Identify the protonated molecular ion [M+H]⁺ and verify its m/z value against the calculated exact mass.

-

Crucially, examine the isotopic pattern of the molecular ion and key fragments to confirm the 1:1 doublet signature of bromine.

-

Integrated Analytical Workflow: A Holistic Approach

No single technique provides the complete picture. True analytical integrity comes from the logical integration of all data. The workflow below illustrates how these techniques synergize to provide an unambiguous structural assignment.

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The spectroscopic analysis of this compound is a clear illustration of modern analytical chemistry principles. The high-frequency carbonyl stretch in the FT-IR spectrum provides initial, strong evidence for the β-lactam core. Mass spectrometry corroborates this by confirming the elemental formula and, critically, the presence of a single bromine atom through its distinct isotopic signature. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive, high-resolution map of the hydrogen and carbon skeletons, respectively, confirming the precise arrangement of atoms and the substitution pattern on the aromatic ring. By integrating the data from these orthogonal techniques, we build a multi-layered, self-validating case for the structure, ensuring the absolute identity and purity of this important synthetic intermediate. This rigorous approach is fundamental to the principles of scientific integrity and is a prerequisite for advancing compounds in any research or drug development pipeline.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

physicochemical properties of 1-(3-Bromophenyl)azetidin-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenyl)azetidin-2-one

Abstract: This technical guide provides a comprehensive overview of the (CAS No: 38560-28-0), a substituted β-lactam of interest to researchers in medicinal chemistry and drug development. While foundational data for this specific molecule is sparse in publicly accessible literature, this document serves as a practical manual, synthesizing known information with field-proven methodologies for its complete characterization. We present robust, step-by-step protocols for the synthesis, purification, and detailed analysis of its core physicochemical attributes, empowering researchers to generate high-quality, reliable data. This guide is structured to explain not just the "what" but the "why" behind experimental choices, ensuring a deep and applicable understanding for professionals in the field.

Compound Identification and Structural Overview

This compound is a heterocyclic compound featuring a four-membered azetidinone (β-lactam) ring N-substituted with a 3-bromophenyl group. The β-lactam ring is a critical pharmacophore found in a wide array of antibiotics, making its derivatives, like this one, valuable subjects for biological screening and as synthons in organic chemistry.

The fundamental identifiers for this compound are cataloged below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 38560-28-0 | [1][2] |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [1][3] |

| Physical Form | Pale-yellow to Yellow-brown Solid | [4] |

| Canonical SMILES | O=C1CCN1C1=CC=CC(Br)=C1 | [1] |

| InChI Key | BIBBPRFERILTDN-UHFFFAOYSA-N | [1][4] |

| Purity (Commercial) | Typically ≥95% - 97% | [3][4] |

| Melting Point | To Be Determined (TBD) | |

| Boiling Point | TBD | |

| Aqueous Solubility | TBD | |

| Organic Solvent Sol. | TBD |

Synthesis and Purification: A Practical Protocol

The most reliable and widely adopted method for constructing the β-lactam ring is the Staudinger ketene-imine cycloaddition, first reported by Hermann Staudinger in 1907.[5][6] This [2+2] cycloaddition involves the reaction of a ketene with an imine.[7] For the synthesis of this compound, a plausible and efficient approach involves the in-situ generation of a ketene from chloroacetyl chloride, which then reacts with an imine formed from 3-bromoaniline.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound via a two-step process involving imine formation followed by Staudinger cycloaddition.

Materials:

-

3-Bromoaniline

-

Benzaldehyde (or other suitable aldehyde)

-

Chloroacetyl chloride

-

Triethylamine (TEA), freshly distilled

-

Anhydrous 1,4-Dioxane

-

Toluene

-

Magnesium Sulfate (anhydrous)

-

Standard laboratory glassware, reflux condenser, Dean-Stark trap, magnetic stirrer, and inert atmosphere setup (N₂ or Ar).

Procedure:

-

Imine Synthesis (N-benzylidene-3-bromoaniline):

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-bromoaniline (1.0 eq) and toluene (approx. 0.5 M).

-

Add benzaldehyde (1.05 eq) to the solution.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude imine is typically used in the next step without further purification.

-

-

Azetidin-2-one Ring Formation:

-

Dissolve the crude imine from the previous step in anhydrous 1,4-dioxane (approx. 0.3 M) in a three-neck flask under a nitrogen atmosphere.

-

Add freshly distilled triethylamine (1.5 eq) to the solution.

-

Cool the flask to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C. A precipitate of triethylammonium chloride will form.[8]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the solid with a small amount of cold dioxane.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

-

Dissolve the crude solid in a suitable solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to dryness.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a solid.

-

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is paramount for applications in drug development, including formulation, ADME profiling, and quality control. The following section details authoritative protocols for characterizing the synthesized compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold-standard technique for determining the melting temperature (Tₘ) of a pure crystalline solid. It offers high precision by measuring the heat flow required to raise the sample's temperature compared to a reference.[9][10] The Tₘ is identified as the onset temperature of the endothermic melting peak, providing a sharp, reproducible value.[11]

Caption: Workflow for Melting Point Determination using DSC.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium (Tₘ = 156.6 °C).[12]

-

Sample Preparation: Accurately weigh 1-5 mg of dry, purified this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference.

-

Parameter Setup: Set the experimental conditions:

-

Temperature Program: Equilibrate at 25 °C, then ramp up to a temperature well above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

-

Atmosphere: Purge with nitrogen gas (e.g., 50 mL/min) to maintain an inert environment.

-

-

Data Acquisition: Load the sample and reference pans into the DSC cell and initiate the temperature program.

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the sharp endothermic peak corresponding to the solid-to-liquid phase transition. The purity of the substance can also be inferred; impurities typically broaden the melting peak and lower the melting point.[11]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC (RP-HPLC) is a cornerstone of purity analysis for small organic molecules.[13][14] It separates compounds based on their hydrophobicity, allowing for the quantification of the main compound relative to any impurities or degradation products. A well-validated method ensures accuracy, precision, and robustness, making it suitable for quality control.[15][16]

Caption: Workflow for HPLC Purity Analysis.

Protocol:

-

Chromatographic Conditions (Suggested Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm (or at the λₘₐₓ determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL.

-

-

Solution Preparation:

-

Diluent: 50:50 Acetonitrile:Water.

-

Sample Solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent to make a 1.0 mg/mL solution.

-

-

System Suitability: Before sample analysis, inject a standard solution multiple times (n=5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is ≤ 2.0%.[17]

-

Analysis: Inject the sample solution. Identify the main peak corresponding to the product.

-

Calculation: Calculate the purity by the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Spectroscopic and Structural Characterization

Expected ¹H and ¹³C NMR Signals

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 7.0-7.8 ppm for the four protons on the bromophenyl ring. The substitution pattern will lead to distinct splitting patterns that can be fully assigned with 2D NMR techniques.

-

Azetidine Protons (CH₂): The two methylene groups on the β-lactam ring are diastereotopic and will appear as two distinct multiplets. Expect signals around δ 3.0-4.0 ppm. The protons at C3 (adjacent to the carbonyl) and C4 (adjacent to the nitrogen) will likely show triplet-like patterns due to coupling with each other.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Carbonyl Carbon (C=O): A characteristic signal for the β-lactam carbonyl is expected in the range of δ 165-175 ppm.

-

Aromatic Carbons: Expect six signals for the bromophenyl ring. The carbon bearing the bromine (C-Br) will appear around δ 122 ppm, and the carbon attached to the nitrogen (C-N) will be in the δ 138-142 ppm range. The other four CH carbons will appear between δ 115-135 ppm.

-

Azetidine Carbons (CH₂): Two signals are expected for the methylene carbons of the azetidine ring, typically in the range of δ 35-55 ppm.

-

Expected FT-IR and Mass Spectrometry Signals

-

FT-IR (KBr pellet or ATR):

-

C=O Stretch (Amide): A strong, sharp absorption band is expected at a characteristically high wavenumber for a strained four-membered ring, typically between 1730-1770 cm⁻¹ . This is a key diagnostic peak for the β-lactam ring.

-

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹.

-

-

Mass Spectrometry (e.g., ESI+):

-

Molecular Ion Peak [M+H]⁺: Expect a prominent signal at m/z 226/228, corresponding to the protonated molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da, which is a definitive indicator of the presence of one bromine atom.

-

Fragmentation: Common fragmentation patterns may include cleavage of the β-lactam ring or loss of the bromine atom.

-

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound requires careful handling.

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[4]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store at room temperature in a dry, well-sealed container.[2]

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 38560-28-0 [amp.chemicalbook.com]

- 3. 38560-28-0 this compound AKSci 4224DV [aksci.com]

- 4. This compound | 38560-28-0 [sigmaaldrich.com]

- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 7. Staudinger Synthesis [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Differential scanning calorimetry [cureffi.org]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. sfu.ca [sfu.ca]

- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 小分子 HPLC [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. pharmoutsourcing.com [pharmoutsourcing.com]

- 17. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 1-(3-bromophenyl)azetidin-2-one (CAS 38560-28-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidin-2-one, or β-lactam, scaffold is a cornerstone in medicinal chemistry, most famously forming the structural core of penicillin and cephalosporin antibiotics. Beyond their antibacterial prowess, these strained four-membered rings serve as versatile synthons and have been incorporated into molecules targeting a wide array of biological processes, including cancer and viral diseases. This guide provides a comprehensive technical overview of a specific, yet important, building block: 1-(3-bromophenyl)azetidin-2-one. As a Senior Application Scientist, my aim is to synthesize the available technical data with practical insights, explaining not just the "what" but the "why" behind its synthesis, properties, and potential applications. This document is designed to be a living guide, fostering a deeper understanding of this compound's role in advancing drug discovery and development.

Core Compound Properties

This compound is a substituted monocyclic β-lactam. The presence of a bromine atom on the phenyl ring offers a valuable handle for further chemical modification through various cross-coupling reactions, making it an attractive intermediate for creating libraries of structurally diverse compounds.

| Property | Value | Source(s) |

| CAS Number | 38560-28-0 | [1][2] |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [2] |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Purity | Typically ≥95-97% | [1][2] |

| Storage | Room temperature, in a cool, dry place | [2] |

Synthesis and Mechanism

The primary route for the synthesis of 1-aryl-azetidin-2-ones is the Staudinger ketene-imine cycloaddition . This powerful reaction, discovered by Hermann Staudinger in 1907, involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring.[3][4]

The Staudinger Synthesis: A Mechanistic Perspective

The reaction proceeds through a stepwise mechanism. The initial step is a nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene, forming a zwitterionic intermediate. This is followed by a conrotatory ring closure to yield the final β-lactam product.[4] The stereochemical outcome of the reaction is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions.

Caption: Generalized workflow of the Staudinger [2+2] cycloaddition.

A Plausible Synthetic Protocol for this compound

Step 1: Formation of the Imine (Schiff Base)

The imine precursor would be synthesized by the condensation of 3-bromoaniline with an appropriate aldehyde, typically formaldehyde or a protected equivalent.

Step 2: In Situ Generation of Ketene and Cycloaddition

Ketene is highly reactive and is therefore generated in situ. A common method is the dehydrochlorination of an acyl chloride, such as chloroacetyl chloride, using a non-nucleophilic base like triethylamine. The ketene then reacts with the imine to form the azetidin-2-one ring.[6]

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Imine Formation: To a solution of 3-bromoaniline (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add paraformaldehyde (1.1 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting aniline is consumed. The resulting imine is often used directly in the next step without purification.

-

Cycloaddition: Cool the solution containing the imine to 0 °C under an inert atmosphere (e.g., nitrogen or argon). In a separate flask, dissolve chloroacetyl chloride (1.2 eq) in anhydrous DCM. To the imine solution, add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of the chloroacetyl chloride solution.

-

Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Spectroscopic Characterization

While specific spectra for this compound were not found in the initial searches, the expected spectroscopic features can be predicted based on the analysis of similar azetidin-2-one structures.[7][8]

-

¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the azetidinone ring, typically two methylene groups, and the aromatic protons of the 3-bromophenyl group. The protons on the β-lactam ring would likely appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbonyl carbon of the β-lactam ring is a key diagnostic signal, typically appearing significantly downfield. The spectrum would also show signals for the two methylene carbons of the ring and the carbons of the aromatic ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.

-

FTIR: A strong absorption band corresponding to the β-lactam carbonyl stretch is expected, typically in the range of 1730-1770 cm⁻¹. This higher frequency compared to acyclic amides is a hallmark of the strained four-membered ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M and M+2 peaks).

Potential Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile building block in medicinal chemistry. The azetidine ring itself is a valuable scaffold due to its rigidity and ability to introduce specific three-dimensional arrangements into a molecule.[9][10]

A Scaffold for Bioactive Molecules

Azetidin-2-one derivatives have been investigated for a wide range of biological activities, including:

-

Anticancer Activity: Many azetidin-2-one derivatives have been designed as analogues of combretastatin A-4, a potent inhibitor of tubulin polymerization.[11][12] By replacing the flexible double bond of combretastatin with the rigid β-lactam ring, researchers aim to create more stable and potent anticancer agents.[11] Studies have shown that the substitution pattern on the aryl rings attached to the azetidinone core is crucial for cytotoxic activity.

-

Antimicrobial and Enzyme Inhibition: The historical success of β-lactam antibiotics has spurred continued interest in this scaffold for developing new antimicrobial agents.[9] Furthermore, azetidinone derivatives have been explored as inhibitors for various enzymes, including human tryptase and chymase.

Leveraging the Bromine Handle

The bromine atom at the meta-position of the phenyl ring is a key feature for synthetic diversification. It provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide range of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Caption: Role of this compound in SAR studies.

Safety and Handling

Based on the available safety data for this and similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection, lab coat), and avoid breathing dust. Wash hands thoroughly after handling.

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Reputable Suppliers

Several chemical suppliers offer this compound for research and development purposes. It is crucial to source materials from reputable vendors to ensure purity and consistency.

-

Sigma-Aldrich (Merck): A well-established supplier of research chemicals, offering this compound with specified purity.

-

AK Scientific, Inc.: Provides this compound with a minimum purity specification and detailed safety information.[2]

-

Fluorochem: Another supplier listing this compound with a defined purity level.[1]

-

BLDpharm: Lists this compound along with other related azetidinone derivatives.[13]

When procuring this compound, it is advisable to request a Certificate of Analysis (CoA) to verify its identity and purity.

Conclusion and Future Outlook

This compound represents a valuable, albeit underexplored, building block for medicinal chemistry and drug discovery. Its rigid β-lactam core, combined with the synthetically versatile bromophenyl substituent, provides a robust platform for the design and synthesis of novel bioactive molecules. While specific biological data for this particular compound is sparse in the public domain, the extensive research on related azetidin-2-ones strongly suggests its potential in the development of new therapeutics, particularly in the areas of oncology and infectious diseases.

Future research should focus on the detailed biological evaluation of this compound and its derivatives. Elucidating its specific molecular targets and mechanisms of action will be crucial in unlocking its full therapeutic potential. The synthetic accessibility and potential for diversification make it an attractive candidate for high-throughput screening campaigns and focused library synthesis, paving the way for the discovery of next-generation pharmaceuticals.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 38560-28-0 this compound AKSci 4224DV [aksci.com]

- 3. Staudinger Synthesis [organic-chemistry.org]

- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 91391-58-1|4-(3-Bromophenyl)-2-azetidinone|BLD Pharm [bldpharm.com]

A Technical Guide to the Discovery and Synthesis of Novel Azetidin-2-one Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azetidin-2-one, or β-lactam, is a four-membered heterocyclic scaffold that represents one of the most significant structural motifs in medicinal chemistry.[1][2][3] From the revolutionary discovery of penicillin to the development of modern cholesterol absorption inhibitors like Ezetimibe, this strained ring system has proven to be a "privileged scaffold" of immense therapeutic value.[1][4] Its inherent ring strain facilitates ring-opening reactions, making it not only a potent pharmacophore but also a versatile synthetic intermediate for a diverse array of nitrogen-containing compounds.[1] This guide provides an in-depth exploration of the core synthetic methodologies for constructing and functionalizing the azetidin-2-one ring, bridging foundational strategies with contemporary innovations. We delve into the mechanistic underpinnings of key reactions, address common synthetic challenges, and present practical, field-proven protocols to empower researchers in the rational design and synthesis of novel, biologically active β-lactam derivatives.

The Enduring Legacy and Therapeutic Potential of the Azetidin-2-one Core

The story of the azetidin-2-one ring is inextricably linked with the advent of the antibiotic era. The discovery of penicillin, with its bicyclic "penam" core, revolutionized medicine and laid the groundwork for subsequent classes of β-lactam antibiotics, including cephalosporins, carbapenems, and monobactams.[2][3][5] These molecules function by inhibiting bacterial D,D-transpeptidase, an enzyme critical for the final step of cell wall biosynthesis, leading to cell lysis and death.[2][6]

However, the therapeutic relevance of the β-lactam scaffold has expanded far beyond its antibacterial origins. The unique conformational constraints and chemical reactivity of the ring have been exploited to develop agents for a wide spectrum of diseases.[4] Synthetic azetidin-2-ones have demonstrated efficacy as cholesterol-absorption inhibitors, anticancer agents, anti-inflammatory compounds, and enzyme inhibitors, showcasing the remarkable versatility of this small heterocycle.[1][2][4] This continued success underscores the importance of developing robust and flexible synthetic routes to access novel derivatives for screening and drug development programs.

Foundational Synthetic Strategies for β-Lactam Ring Construction

The construction of the strained four-membered ring is a central challenge in β-lactam chemistry. Over the decades, several powerful methods have emerged as cornerstones of the field.

The Staudinger [2+2] Cycloaddition

Discovered by Hermann Staudinger in 1907, the formal [2+2] cycloaddition of a ketene and an imine remains one of the most versatile and widely used methods for β-lactam synthesis.[7][8][9] The reaction's significance surged in the 1940s with the elucidation of penicillin's structure.[7]

Causality of the Mechanism: The reaction is not a concerted cycloaddition but proceeds through a stepwise mechanism.[9][10] The initial step is a nucleophilic attack by the imine nitrogen onto the electrophilic carbonyl carbon of the ketene.[7][9] This forms a zwitterionic intermediate. The stereochemical outcome of the reaction is determined in the second step: a conrotatory 4π-electrocyclic ring closure of the zwitterion to form the β-lactam ring.[7][9]

-

Experimental Choice: Ketenes are highly reactive and are typically generated in situ. A common and practical method involves the dehydrochlorination of an acyl chloride using a tertiary amine base, such as triethylamine (Et₃N).[11] The base serves to neutralize the HCl byproduct, driving the reaction forward. The choice of substituents on both the ketene and the imine significantly influences the reaction rate and the diastereoselectivity (cis vs. trans) of the product.[8][10] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams.[8]

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

Ester Enolate-Imine Cyclocondensation

This method provides an alternative and powerful route to β-lactams, particularly for achieving high stereocontrol. The reaction involves the condensation of a pre-formed ester enolate with an imine.

Causality of the Mechanism: The lithium enolate of an ester, generated by a strong base like lithium diisopropylamide (LDA), acts as the nucleophile. It attacks the electrophilic imine carbon, forming a linear amide intermediate. Subsequent intramolecular cyclization, often promoted by a Lewis acid or by controlling reaction conditions, furnishes the β-lactam ring. The stereochemistry can be controlled by using chiral auxiliaries on the ester or chiral imines.[1]

The Kinugasa Reaction

The Kinugasa reaction is a copper-catalyzed reaction between a terminal alkyne and a nitrone to form β-lactams. This method is valued for its ability to construct highly functionalized products. The reaction proceeds through a copper acetylide intermediate, which undergoes a [3+2] cycloaddition with the nitrone, followed by rearrangement to yield the final product.

Contemporary Innovations in Azetidin-2-one Synthesis

While classical methods remain foundational, modern organic synthesis has introduced new catalytic and more efficient strategies to access novel β-lactam derivatives with high precision.

Catalytic Asymmetric Synthesis

Achieving enantiopure β-lactams is critical for drug development.[1] Modern approaches have moved beyond stoichiometric chiral auxiliaries to catalytic methods.

-

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as excellent catalysts for asymmetric Staudinger-type reactions, affording β-lactams in good yields and with high enantioselectivity.[1][8]

-

Planar-Chiral Nucleophiles: Ferrocene-based catalysts have also proven effective in catalyzing ketene-imine cycloadditions with high enantiomeric excess.[1]

-

Transition Metal Catalysis: Recent breakthroughs include the use of abundant, low-cost nickel catalysts for the asymmetric synthesis of β-lactams from readily available hydrocarbon sources.[12] This approach overcomes previous challenges in controlling regioselectivity between four- and five-membered ring formation.[12]

C-H Functionalization and Multicomponent Reactions

Direct C-H activation and functionalization represent a paradigm shift towards more atom-economical synthesis. Ligand-assisted, transition-metal-catalyzed C–H activation followed by intermolecular amidation has been reported for β-lactam synthesis.[13] Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the product, offer significant advantages in efficiency. One-pot Staudinger syntheses have been developed that generate the imine in situ before cycloaddition, streamlining the process.[7]

Caption: Workflow for a modern catalytic one-pot β-lactam synthesis.

Strategic Functionalization and Data Analysis

The biological activity of azetidin-2-ones is highly dependent on the nature and stereochemistry of the substituents at the N-1, C-3, and C-4 positions.[14] Post-cyclization modification is therefore a critical step in generating libraries of novel compounds for structure-activity relationship (SAR) studies.

| Position | Common Functionalization Strategy | Example Substituents | Associated Biological Activity |

| N-1 | Alkylation, Arylation, Acylation | Aryl, Heterocyclyl, Acyl groups | Modulates antibacterial spectrum, enzyme inhibition |

| C-3 | Acylation, Alkylation (via enolate) | Acetoxy, Amino, Alkyl chains | Essential for interaction with penicillin-binding proteins (PBPs), anticancer activity |

| C-4 | Controlled by imine precursor | Aryl, Thiophenyl, Spirocyclic systems | Influences potency and pharmacokinetic properties, cholesterol inhibition[15] |

Table 1: Overview of Azetidin-2-one Functionalization Strategies and Their Impact.

Experimental Protocol: Synthesis of a cis-3-Phenoxy-1,4-diaryl-azetidin-2-one

This protocol describes a self-validating, representative Staudinger cycloaddition.

Objective: To synthesize cis-1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one.

Materials:

-

N-benzylideneaniline (Imine)

-

Phenoxyacetyl chloride

-

Triethylamine (Et₃N), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add N-benzylideneaniline (1.81 g, 10.0 mmol) and anhydrous DCM (40 mL). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: While stirring, add triethylamine (1.53 mL, 11.0 mmol) to the solution. Subsequently, add a solution of phenoxyacetyl chloride (1.71 g, 10.0 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.

-

Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and minimize side-product formation. Et₃N must be present to immediately neutralize the HCl generated upon ketene formation.

-

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

-

Workup: Upon completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Self-Validation: The sequential washing steps are critical to remove the triethylammonium hydrochloride salt and any unreacted starting materials, ensuring a cleaner crude product for purification.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (7:3 Hexane:Ethyl Acetate) to yield the pure cis-β-lactam product. The cis stereochemistry is confirmed by ¹H NMR spectroscopy, expecting a coupling constant (J) between the C3-H and C4-H protons of approximately 5-6 Hz.[16]

Conclusion and Future Perspectives

The azetidin-2-one ring continues to be a remarkably fruitful scaffold for the discovery of new therapeutic agents. While classical synthetic methods like the Staudinger reaction remain indispensable, the future of the field lies in the development of more efficient, sustainable, and stereoselective catalytic methods.[13] The application of C-H functionalization, photoredox catalysis, and multicomponent strategies will undoubtedly accelerate the discovery of novel derivatives. As bacterial resistance to existing antibiotics grows, the need for innovative synthetic chemistry to produce next-generation β-lactams and β-lactamase inhibitors is more urgent than ever, ensuring the enduring legacy of this powerful four-membered ring.[14][17]

References

- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jgtps.com [jgtps.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 7. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 8. Staudinger Synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. sciencedaily.com [sciencedaily.com]

- 13. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]

- 17. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

theoretical and computational studies of 1-(3-Bromophenyl)azetidin-2-one

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-(3-Bromophenyl)azetidin-2-one

Abstract

The β-lactam ring, a core structural motif in many antibiotics, continues to be a focal point in medicinal chemistry.[1][2][3] This guide provides a comprehensive theoretical and computational framework for the investigation of this compound, a representative member of the monocyclic β-lactam family. As a Senior Application Scientist, the following sections will detail not just the "how" but the "why" behind the described protocols, offering insights into the causality of experimental and computational choices. This document is intended for researchers, scientists, and drug development professionals, providing a robust, self-validating system for the complete analysis of this and similar compounds, from synthesis to in-silico biological evaluation.

Introduction: The Enduring Significance of the Azetidin-2-one Scaffold

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide of paramount importance in pharmaceutical sciences.[1][2] Its inherent ring strain imparts a high degree of reactivity, particularly towards nucleophilic attack, which is the cornerstone of the mechanism of action for β-lactam antibiotics like penicillins and cephalosporins.[3][4] These antibiotics function by acylating the active site of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall, leading to cell lysis and death.[4]

The N-1 substituent of the β-lactam ring plays a critical role in modulating its chemical properties and biological activity. The subject of this guide, this compound, features a bromophenyl group at this position. The presence of the bromine atom, an electron-withdrawing halogen, is expected to influence the electronic distribution within the molecule, potentially affecting its reactivity and intermolecular interactions. Furthermore, the phenyl ring provides a scaffold for further functionalization, making it an attractive starting point for the development of novel therapeutic agents. Azetidinone derivatives have been reported to possess a wide array of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[5][6][7][8]

This guide will provide a detailed roadmap for the comprehensive investigation of this compound, encompassing its synthesis, spectroscopic and crystallographic characterization, and in-depth computational analysis. The methodologies described herein are designed to provide a thorough understanding of the molecule's structural, electronic, and interactive properties, which are essential for rational drug design and development.

Synthesis and Spectroscopic Characterization

A fundamental aspect of studying any novel compound is its unambiguous synthesis and characterization. This section outlines a well-established protocol for the synthesis of N-aryl azetidin-2-ones and the subsequent spectroscopic analyses required to confirm the structure and purity of the synthesized compound.

Synthesis of this compound

The Staudinger synthesis, or [2+2] cycloaddition of a ketene and an imine, is a classic and versatile method for the preparation of β-lactams. However, a more common and often higher-yielding approach for N-aryl azetidin-2-ones involves the cyclization of a Schiff base with an acetyl chloride derivative.[2][9]

Experimental Protocol:

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) and an appropriate aldehyde (e.g., formaldehyde or a protected equivalent) (1.1 eq) in a suitable solvent such as absolute ethanol or methanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the Schiff base.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Cyclization to Azetidin-2-one:

-

Dissolve the synthesized Schiff base (1.0 eq) and triethylamine (TEA) (1.5 eq) in a dry, aprotic solvent like 1,4-dioxane or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Cool the mixture to 0°C in an ice bath.

-

Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution over 20-30 minutes.[9]

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the triethylammonium chloride salt and wash the solid with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.

-

Spectroscopic Characterization

Unequivocal structural elucidation is paramount. The following spectroscopic techniques provide a comprehensive characterization of the synthesized molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for identifying the characteristic functional groups. The most significant vibration is the C=O stretch of the β-lactam ring, which typically appears at a high wavenumber (1720-1780 cm⁻¹) due to ring strain.[10] Other expected peaks include C-H stretching of the aromatic ring, C-N stretching, and C-Br stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the number and chemical environment of protons. The protons on the azetidinone ring will have characteristic chemical shifts and coupling patterns. The aromatic protons of the 3-bromophenyl group will exhibit a distinct splitting pattern.

-

¹³C NMR: This analysis identifies all non-equivalent carbon atoms. The carbonyl carbon of the β-lactam ring will have a characteristic downfield chemical shift (typically >160 ppm).[10][11] The chemical shifts of the aromatic carbons will also be informative.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction provides the definitive, three-dimensional arrangement of atoms in the solid state.[12][13] This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A common starting point is to dissolve the purified compound in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, water) until turbidity is observed, followed by slow evaporation.[14]

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[15] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares on F².[16]

-

The resulting crystallographic information file (CIF) contains a wealth of information that is the foundation for further computational studies, such as Hirshfeld surface analysis and DFT calculations.

Computational Studies: Unveiling Molecular Properties

Computational chemistry provides a powerful lens to investigate the properties of molecules that may be difficult or impossible to measure experimentally.[17] The following sections detail key computational methodologies for a thorough analysis of this compound.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[18] It is a workhorse of computational chemistry for its balance of accuracy and computational cost.

Methodology:

-

Geometry Optimization:

-

The starting geometry for the DFT calculations can be taken from the experimentally determined crystal structure or built using molecular modeling software.

-

Perform a full geometry optimization without any symmetry constraints using a suitable level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set.[19] This process finds the lowest energy conformation of the molecule.

-

-

Vibrational Frequency Analysis:

-

Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

The calculated vibrational frequencies can be compared to the experimental FT-IR spectrum to aid in the assignment of vibrational modes.

-

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.[18]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other species.

-

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[20][21] The Hirshfeld surface is constructed based on the electron distribution of the molecule in the crystal.

Methodology:

-

Surface Generation:

-

Generate the Hirshfeld surface of this compound using the CIF file from the X-ray diffraction experiment and software such as CrystalExplorer.[22]

-

-

Surface Mapping:

-

Map various properties onto the Hirshfeld surface, such as dnorm, de, di, shape index, and curvedness. The dnorm surface is particularly useful as it highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.

-

-

2D Fingerprint Plots:

-

Generate 2D fingerprint plots, which are histograms of the de and di distances. These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For example, the percentage of H···H, C···H, O···H, and Br···H contacts can be determined.

-

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7][23] In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Workflow:

-

Target Selection:

-

Based on the known biological activities of azetidin-2-one derivatives, select a relevant protein target. For example, penicillin-binding proteins (PBPs) are a primary target for β-lactam antibiotics. Alternatively, other targets such as epidermal growth factor receptor (EGFR) or enzymes involved in inflammatory pathways could be explored.[23][24] For this guide, we will consider a PBP as a representative target.

-

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the 3D structure of this compound (the ligand) from the optimized DFT geometry, ensuring correct protonation states and charges.

-

-

Docking Simulation:

-

Analysis of Results:

-

Score the generated poses based on their predicted binding affinity.

-

Analyze the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein residues. This analysis can provide insights into the potential mechanism of action and guide further optimization of the ligand.

-

Data Presentation and Visualization

Clear and concise presentation of data is essential for effective communication of scientific findings.

Table 1: Key Computational Data for this compound

| Parameter | Calculated Value |

| Optimized Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

Table 2: Selected Optimized Geometric Parameters

| Parameter | Bond Length (Å) / Angle (°) |

| C=O (β-lactam) | Value |

| N-C (phenyl) | Value |

| C-Br | Value |

| C-N-C (angle) | Value |

| Dihedral Angle (β-lactam/phenyl) | Value |

Diagrams

References

- 1. impactfactor.org [impactfactor.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Structural Insights for β-Lactam Antibiotics [biomolther.org]

- 4. Molecular analysis of beta-lactamase structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. ir.vistas.ac.in [ir.vistas.ac.in]

- 7. Molecular docking studies, synthesis, characterisation, and evaluation of azetidine-2-one derivative - vels [ir.vistas.ac.in]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. growingscience.com [growingscience.com]

- 14. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. mdpi.com [mdpi.com]

- 18. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide on the Solubility and Stability of 1-(3-Bromophenyl)azetidin-2-one

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-(3-Bromophenyl)azetidin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure optimal formulation, efficacy, and shelf-life of the final active pharmaceutical ingredient (API). This document details the theoretical underpinnings of solubility and stability, presents robust experimental protocols for their determination, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Azetidin-2-ones and the Need for Physicochemical Characterization

Azetidin-2-ones, commonly known as β-lactams, are a cornerstone of medicinal chemistry.[1] The strained four-membered ring is a key pharmacophore in a multitude of antibiotics, including penicillins and cephalosporins. This compound serves as a crucial building block in the synthesis of novel therapeutic agents.[2] The journey from a promising chemical entity to a viable drug product is fraught with challenges, with solubility and stability being two of the most critical hurdles.

Solubility dictates the bioavailability of a drug, influencing its absorption and, consequently, its therapeutic effect.[3] Poor aqueous solubility is a major reason for the failure of promising drug candidates in the development pipeline.

Stability ensures that the drug maintains its chemical integrity, potency, and safety profile from the point of manufacture to administration.[4] Degradation of the API can lead to loss of efficacy and the formation of potentially toxic byproducts.[5]

This guide will provide a detailed exploration of the solubility and stability of this compound, offering both theoretical frameworks and practical, field-proven experimental protocols.

Theoretical Framework: Factors Governing Solubility and Stability

Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, understanding of solubility.[6] A more nuanced view considers the interplay of several factors:

-

Polarity: The polarity of both the solute (this compound) and the solvent is a primary determinant of solubility.[7] The presence of the polar lactam ring and the relatively nonpolar bromophenyl group in the target molecule suggests a complex solubility profile.

-

Hydrogen Bonding: The ability of the lactam carbonyl to act as a hydrogen bond acceptor can significantly influence its solubility in protic solvents like water and alcohols.[6]

-

pH: For ionizable compounds, pH is a critical factor.[3][8] While this compound is not strongly acidic or basic, extreme pH conditions can influence its solubility and, more importantly, its stability.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure impacts solubility.

Principles of Chemical Stability and Degradation Pathways

The stability of a pharmaceutical compound is its ability to resist chemical change over time.[4] The strained β-lactam ring in azetidin-2-ones is susceptible to degradation, primarily through hydrolysis.[9][10]

-

Hydrolysis: This is the most common degradation pathway for β-lactams.[9] The reaction is catalyzed by both acid and base and involves the nucleophilic attack on the carbonyl carbon of the lactam ring, leading to ring-opening and loss of biological activity.[9][11] The pH-rate profile for β-lactam degradation often exhibits a U-shape, with maximum stability at a specific pH range.[12][13]

-

Oxidation: The molecule may be susceptible to oxidative degradation, particularly if exposed to oxidizing agents or certain storage conditions.[14][15]

-

Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to degradation.[14][15]

-

Thermal Degradation: Elevated temperatures can accelerate degradation reactions.[15]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide a robust and reproducible assessment of the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of varying polarities (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, hexane).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended for consistent agitation.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Causality Behind Experimental Choices:

-

Multiple Solvents: Using a range of solvents with varying polarities provides a comprehensive understanding of the compound's solubility characteristics, which is crucial for selecting appropriate solvents for formulation and purification.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature ensures the reproducibility and accuracy of the results. Testing at both room temperature (25°C) and physiological temperature (37°C) provides relevant data for both storage and in-vivo performance.

-

Equilibration Time: Allowing sufficient time for equilibration is critical to ensure that the measured concentration represents the true equilibrium solubility.

-

Validated HPLC Method: A validated analytical method is essential for accurate and precise quantification of the dissolved compound, ensuring the trustworthiness of the solubility data.[4]

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[5][18] These studies involve exposing the compound to conditions more severe than those it would encounter during normal storage.[18]

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a defined period.

-

Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.[14][15]

-

Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).

-